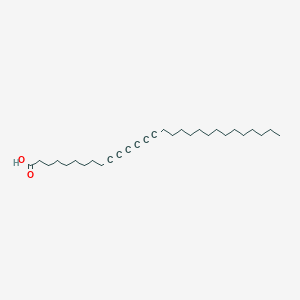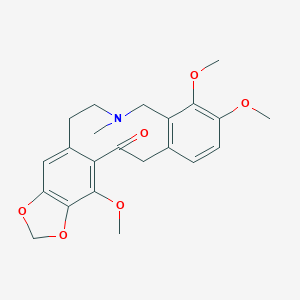
2-羟基-6-甲基苯甲酸
概述
描述
2-Hydroxy-6-methylbenzoic acid, also known as 6-methylsalicylic acid, is a monohydroxybenzoic acid where the hydrogen ortho to the carboxylic acid group is substituted by a methyl group . It is a constituent of G. anandria, a well-known traditional Chinese medicinal herb, and is also produced in various fungi, including P. patulum, where it is a precursor to the toxin patulin . This polyketide is a key structural moiety for many different antibiotic and anticancer agents, including chlorothricin, maduropeptin, neocarzinostatin, and terreic acid .
Molecular Structure Analysis
The molecular structure of 2-Hydroxy-6-methylbenzoic acid is represented by the linear formula C8H8O3 . The InChI code is 1S/C8H8O3/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4,9H,1H3,(H,10,11) and the InChI key is HCJMNOSIAGSZBM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Hydroxy-6-methylbenzoic acid is a white solid . It has a molecular weight of 152.15 . The storage temperature is ambient temperature .科学研究应用
合成药物中的应用
2-羟基-6-甲基苯甲酸在合成各种药物化合物中起着重要作用。例如,它是卡利化霉素(一类抗生素)芳香成分的合成组分之一。这种合成涉及多取代芳香羧酸,包括2-羟基-6-甲基苯甲酸,在从易得化合物(Laak & Scharf, 1989)进行的制备规模合成中发挥作用。
在生化途径中的作用
2-羟基-6-甲基苯甲酸参与各种生化途径。例如,它已被确定为在甲烷生成条件下某些化合物降解中的代谢产物。具体来说,通过厌氧共生体系将其转化为3-甲基苯甲酸已被观察到,显示了其在复杂生化过程(Bisaillon et al., 1991)中的作用。
在有机化学研究中的应用
在有机化学研究中,2-羟基-6-甲基苯甲酸被用于研究和合成各种有机化合物。例如,它已被用于合成含有噻吩环的新型席夫碱衍生物,表明其在新有机分子开发中的实用性(Ermiş, 2018)。
环境研究
涉及2-羟基-6-甲基苯甲酸的研究还延伸到环境科学领域。例如,在对对羟基苯甲酸进行光降解的背景下,其降解产物和动力学已被研究,这些对羟基苯甲酸是常见的污染物。这项研究为这些化合物的环境影响和降解途径提供了见解(Gmurek et al., 2015)。
药物化学
在药物化学中,2-羟基-6-甲基苯甲酸的衍生物已被探索其潜在应用。例如,对苯并[b][1,6]萘啶系统的新衍生物进行了合成和评估,其中包括2-羟基-6-甲基苯甲酸,以评估其细胞毒性,表明在癌症研究中有发展潜力(Deady & Rogers, 2006)。
安全和危害
2-Hydroxy-6-methylbenzoic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, protective clothing, eye protection, and face protection should be worn .
作用机制
Target of Action
2-Hydroxy-6-methylbenzoic acid, also known as 6-methylsalicylic acid, is a monohydroxybenzoic acid that is functionally related to salicylic acid . It is a constituent of G. anandria, a well-known traditional Chinese medicinal herb, and is also produced in various fungi . .
Mode of Action
Given its structural similarity to salicylic acid, it may share some of the same mechanisms, such as inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory prostaglandins .
Biochemical Pathways
2-Hydroxy-6-methylbenzoic acid is a key structural moiety for many different antibiotic and anticancer agents, including chlorothricin, maduropeptin, neocarzinostatin, and terreic acid . It is also a precursor to the toxin patulin in P. patulum
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and be bbb permeant . Its lipophilicity (Log Po/w) is estimated to be between 0.76 and 1.88 .
Result of Action
Given its role as a precursor for various antibiotic and anticancer agents, it may have potential antimicrobial and antineoplastic effects .
Action Environment
It is recommended to be stored sealed in a dry room temperature environment .
属性
IUPAC Name |
2-hydroxy-6-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4,9H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJMNOSIAGSZBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20205257 | |
| Record name | 6-Methylsalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20205257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
567-61-3 | |
| Record name | 6-Methylsalicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=567-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methylsalicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methylsalicylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403256 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methylsalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20205257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-METHYLSALICYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5352FE23Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-hydroxy-6-methylbenzoic acid in natural product biosynthesis?
A1: 2-Hydroxy-6-methylbenzoic acid plays a crucial role in the biosynthesis of depsides and depsidones, particularly in certain fungi and lichens. Research using isotopically labelled precursors demonstrated that the fungus Penicillium griseofulvum synthesizes 2-hydroxy-6-methylbenzoic acid through the head-to-tail linkage of acetate units []. This finding provided early experimental support for the acetate pathway hypothesis in polyketide biosynthesis.
Q2: In what natural sources has 2-hydroxy-6-methylbenzoic acid been identified?
A2: This compound has been isolated from various sources, including:
- Fungi: It was originally identified in Penicillium griseofulvum [] and has been found in other species like the marine fungus Gliocladium sp. [].
- Lichens: It's a constituent of certain lichens, such as Xanthoparmelia tusconensis, where it co-occurs with other depsides like usnic acid and diffractaic acid [].
- Plants: Gerbera anandria is an example of a plant species where 2-hydroxy-6-methylbenzoic acid has been isolated [].
Q3: How does the structure of 2-hydroxy-6-methylbenzoic acid differ in the mycobactins produced by Mycobacterium tuberculosis and Mycobacterium johnei?
A3: Mycobactins are iron-chelating molecules essential for the growth of mycobacteria. While both species produce mycobactins, there's a key structural difference:
- Mycobacterium tuberculosis: Produces mycobactin T, which incorporates salicylic acid instead of 2-hydroxy-6-methylbenzoic acid in its structure [].
Q4: Has 2-hydroxy-6-methylbenzoic acid demonstrated any biological activities?
A4: While research primarily focuses on its role as a biosynthetic building block, some studies have explored its biological properties:
Q5: Are there any known derivatives of 2-hydroxy-6-methylbenzoic acid of interest?
A5: Yes, derivatives are often the focus in natural product chemistry. For example:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B161808.png)
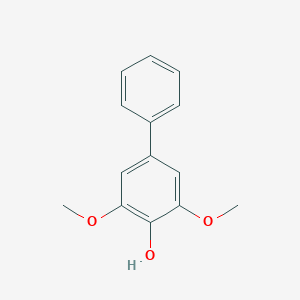
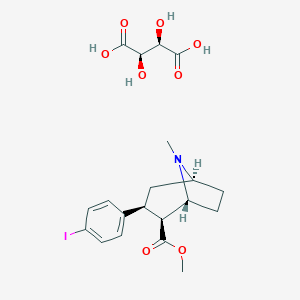
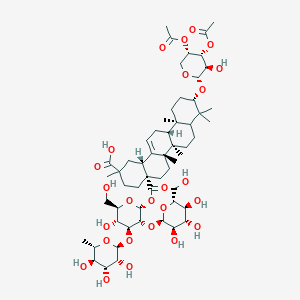
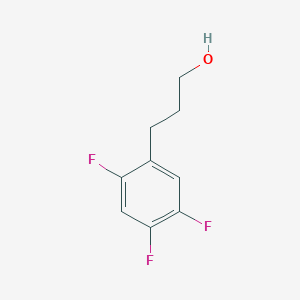
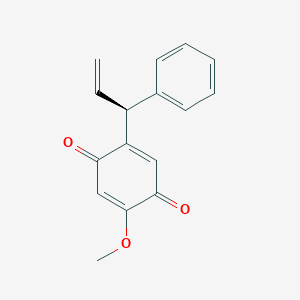
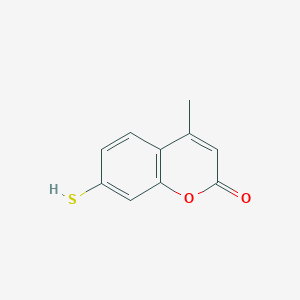
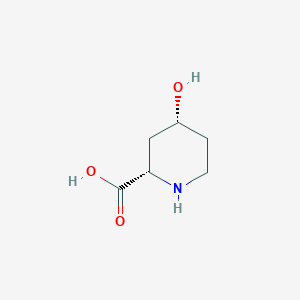
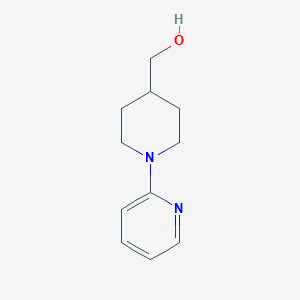

![(1S,4As,8aS)-4-[2-(furan-3-yl)ethyl]-1-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one](/img/structure/B161823.png)
